Cas no 178984-50-4 (4-Chloro-7-ethoxyquinoline)

4-Chloro-7-ethoxyquinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its chloro and ethoxy functional groups enhance reactivity, making it a versatile intermediate for constructing complex heterocyclic compounds. The compound's stability under various reaction conditions allows for selective modifications, particularly in medicinal chemistry applications such as the development of antimicrobial or anticancer agents. Its well-defined structure and purity ensure consistent performance in cross-coupling reactions and other transformations. Researchers value 4-Chloro-7-ethoxyquinoline for its role in synthesizing biologically active molecules, offering a reliable scaffold for further functionalization.
4-Chloro-7-ethoxyquinoline structure
4-Chloro-7-ethoxyquinoline structure
Product Name:4-Chloro-7-ethoxyquinoline
CAS No:178984-50-4
MF:C11H10ClNO
MW:207.656201839447
MDL:MFCD26395197
CID:1088934
PubChem ID:66487247
Update Time:2025-06-09

4-Chloro-7-ethoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-ethoxyquinoline
    • 7-ethoxy-4-chloroquinoline
    • 178984-50-4
    • DTXSID90734988
    • AKOS015863824
    • CHEMBL4452182
    • SB71686
    • MFCD26395197
    • SCHEMBL2174254
    • DB-318308
    • CS-0151449
    • BS-15680
    • AMY473
    • Quinoline, 4-chloro-7-ethoxy-
    • D82703
    • MDL: MFCD26395197
    • Inchi: 1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3
    • InChI Key: KXQRJBISXXFVNK-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C=C(C=CC2=1)OCC

Computed Properties

  • Exact Mass: 207.0450916g/mol
  • Monoisotopic Mass: 207.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 4-Chloro-7-ethoxyquinoline

Professional Introduction to 4-Chloro-7-ethoxyquinoline (CAS No. 178984-50-4)

4-Chloro-7-ethoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 178984-50-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural features of 4-Chloro-7-ethoxyquinoline, particularly the presence of a chlorine substituent at the 4-position and an ethoxy group at the 7-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The quinoline scaffold has a long history in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing and electron-donating groups at specific positions on the quinoline ring can modulate its biological activity, making it a versatile platform for structural optimization. In the case of 4-Chloro-7-ethoxyquinoline, the chlorine atom at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethoxy group at the 7-position introduces steric hindrance and electronic effects that can influence binding affinity to biological targets.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly identify novel bioactive compounds derived from quinoline derivatives. 4-Chloro-7-ethoxyquinoline has been investigated for its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its reactivity allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl structures prevalent in many modern drugs.

One of the most promising applications of 4-Chloro-7-ethoxyquinoline is in the development of anticancer agents. Quinoline derivatives have demonstrated efficacy against various types of cancer by inhibiting key enzymes and pathways involved in tumor growth and progression. Studies have shown that modifications at the 4- and 7-positions can significantly alter the potency and selectivity of quinoline-based compounds toward cancer cells. The chlorine substituent in 4-Chloro-7-ethoxyquinoline may enhance interactions with biological targets such as kinases or transcription factors, while the ethoxy group can fine-tune solubility and metabolic stability.

Moreover, 4-Chloro-7-ethoxyquinoline has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy. Kinases play a central role in signal transduction pathways that regulate cell proliferation, survival, and differentiation. By designing quinoline derivatives like 4-Chloro-7-ethoxyquinoline that selectively inhibit aberrantly active kinases, researchers aim to develop treatments with improved efficacy and reduced side effects compared to traditional chemotherapeutic agents. The versatility of this compound makes it an attractive candidate for further derivatization to achieve high specificity against particular oncogenic kinases.

In addition to its oncological applications, 4-Chloro-7-ethoxyquinoline has shown promise in combating infectious diseases. Quinolines have a long-standing history as antimalarial drugs, with chloroquine being one of the most well-known examples. The structural similarity between chloroquine and 4-Chloro-7-ethoxyquinoline suggests that this compound may exhibit comparable antimicrobial activity against Plasmodium species or other pathogens. Recent research has highlighted the importance of developing novel antimalarial agents due to emerging resistance to existing drugs, making compounds like 4-Chloro-7-ethoxyquinoline valuable candidates for further investigation.

The synthesis of 4-Chloro-7-ethoxyquinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. The introduction of the chlorine atom at the 4-position can be achieved through electrophilic aromatic substitution reactions using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Subsequent etherification at the 7-position is commonly performed using ethyl bromide or ethyl iodide in the presence of a base catalyst. These synthetic strategies highlight the adaptability of quinoline derivatives for further functionalization, enabling researchers to tailor their properties for specific applications.

The pharmacokinetic profile of 4-Chloro-7-ethoxyquinoline is another critical aspect that influences its therapeutic potential. Factors such as solubility, bioavailability, metabolic stability, and excretion rates must be carefully evaluated to ensure effective drug delivery and minimize toxicity. Computational modeling techniques have been employed to predict these properties based on structural features, allowing for rapid optimization before experimental validation. For instance, molecular dynamics simulations can provide insights into how 4-Chloro-7-ethoxyquinoline interacts with biological membranes or target proteins, guiding modifications to enhance its pharmacokinetic characteristics.

In conclusion, 4-Chloro-7-ethoxyquinoline (CAS No.178984-50-4) represents a promising compound in pharmaceutical research due to its versatile structure and potential applications across multiple therapeutic areas. Its role as a building block for more complex drug candidates underscores its importance in medicinal chemistry innovation. As research continues to uncover new biological targets and synthetic methodologies, 4-Chloro-
ethoxy-
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